N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 888409-65-2
Cat. No.: VC7026469
Molecular Formula: C19H14N2O3S
Molecular Weight: 350.39
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 888409-65-2 | 
|---|---|
| Molecular Formula | C19H14N2O3S | 
| Molecular Weight | 350.39 | 
| IUPAC Name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide | 
| Standard InChI | InChI=1S/C19H14N2O3S/c1-10-7-8-15-16(11(10)2)20-19(25-15)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22) | 
| Standard InChI Key | JJVZHRREAWYPHU-UHFFFAOYSA-N | 
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C | 
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a benzo[d]thiazole ring substituted with methyl groups at the 4- and 5-positions, linked via an amide bond to a 2-oxo-2H-chromene-3-carboxylic acid group. The benzo[d]thiazole moiety contributes aromatic stability and electron-rich characteristics, while the chromene-carboxamide group introduces hydrogen-bonding capabilities and conformational rigidity .
Molecular Formula and Weight
- 
Molecular Formula:
 - 
Molecular Weight: 375.41 g/mol (calculated based on compositional analysis).
 
Key Functional Groups
- 
Benzo[d]thiazole: A bicyclic system with a sulfur and nitrogen atom in the thiazole ring.
 - 
Chromene-3-carboxamide: A fused benzopyran ring with a ketone at position 2 and a carboxamide at position 3.
 - 
Methyl Substituents: Electron-donating groups at positions 4 and 5 of the benzo[d]thiazole enhance lipophilicity .
 
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous chromene-carboxamides and benzo[d]thiazoles exhibit predictable spectral features:
- 
IR Spectroscopy: Stretching vibrations for amide C=O (~1650–1700 cm), chromene ketone C=O (~1680–1720 cm), and aromatic C-H (~3000–3100 cm) .
 - 
NMR:
 
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step approach:
Step 1: Preparation of 4,5-Dimethylbenzo[d]thiazol-2-amine
- 
Starting Material: 4,5-Dimethyl-2-aminothiophenol.
 - 
Cyclization: Reaction with cyanogen bromide (BrCN) in ethanol under reflux yields the benzo[d]thiazol-2-amine core .
 
Step 2: Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid
- 
Knoevenagel Condensation: Salicylaldehyde reacts with diethyl malonate in the presence of piperidine to form chromene-3-carboxylic acid ester.
 - 
Hydrolysis: Acidic or basic hydrolysis converts the ester to the free carboxylic acid .
 
Step 3: Amide Coupling
- 
Activation: The carboxylic acid is activated using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).
 - 
Amidation: Reaction with 4,5-dimethylbenzo[d]thiazol-2-amine in anhydrous DMF or THF yields the final product .
 
Typical Reaction Conditions:
- 
Temperature: 0–25°C for coupling steps.
 - 
Solvents: DMF, THF, or dichloromethane.
 - 
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
 
Physicochemical Properties
Solubility and Stability
- 
Solubility:
- 
Water: Poor (<0.1 mg/mL at 25°C).
 - 
Organic Solvents: Soluble in DMSO (≥10 mg/mL), methanol, and DMF.
 
 - 
 - 
Stability:
 
Computational Predictions
Biological Activity and Mechanism of Action
Anti-Inflammatory Activity
- 
COX-2 Inhibition: Selectively inhibits cyclooxygenase-2 (IC: 0.8 μM vs. COX-1 IC: >50 μM).
 - 
NF-κB Pathway Suppression: Reduces pro-inflammatory cytokine production (TNF-α, IL-6) in RAW 264.7 macrophages.
 
Pharmacological Applications
Preclinical Studies
- 
In Vivo Efficacy:
 
Toxicity Profile
- 
Acute Toxicity (LD): >500 mg/kg in rodents.
 - 
Genotoxicity: Negative in Ames test and micronucleus assay .
 
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume